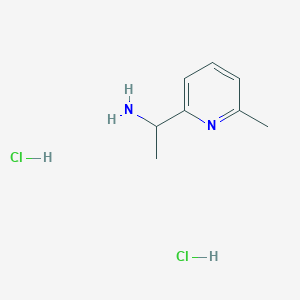

1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-8(10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLSEZFNCMZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride

Part 1: Introduction and Overview

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 1187930-38-6[1]

-

Molecular Formula: C₈H₁₄Cl₂N₂

-

Molecular Weight: 209.12 g/mol

-

Structure:

-

SMILES: CC1=NC(C(C)N)=CC=C1.Cl.Cl

-

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

-

Abstract

This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral ethylamine side chain on a methyl-substituted pyridine ring, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide details its synthesis via reductive amination of the corresponding ketone precursor, discusses its physicochemical properties, and explores its potential as a scaffold in drug discovery, drawing parallels with related compounds exhibiting a range of biological activities. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Scope

This guide is designed to be a comprehensive resource, covering the fundamental chemical properties, a detailed synthesis protocol, potential applications in research and development, and essential safety and handling information for this compound.

Part 2: Physicochemical and Chemical Properties

General Properties

-

Appearance: Expected to be a solid, crystalline substance, typical of amine dihydrochloride salts.

-

Purity: Commercially available with a purity of ≥96%[1].

-

Stability: As a dihydrochloride salt, it is expected to be more stable and less prone to oxidation than the corresponding free base.

-

Storage: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Tabulated Physicochemical Data

| Property | Value | Remarks |

| Melting Point | 104 - 111 °F / 40 - 44 °C | Data for the free base of a related compound. The dihydrochloride salt is expected to have a significantly higher melting point. |

| Boiling Point | 406 - 408 °F / 208 - 209 °C | Data for the free base of a related compound. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from the polar nature of the dihydrochloride salt. |

| pKa | Not experimentally determined. | The pyridine nitrogen and the primary amine will have distinct pKa values. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring (a singlet around 2.5 ppm), aromatic protons on the pyridine ring (multiplets in the 7-8.5 ppm region), a quartet for the methine proton of the ethylamine side chain, and a doublet for the methyl group of the ethylamine side chain. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the aliphatic carbons of the ethylamine chain, and the aromatic carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine salt in the range of 2400-3200 cm⁻¹ (broad), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyridine ring around 1500-1600 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum of the free base would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of ethylamine and pyridine derivatives, such as the loss of a methyl group or cleavage of the ethylamine side chain.

Part 3: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor like 2-acetyl-6-methylpyridine.

Overview of Synthetic Strategy

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1-(6-Methyl-pyridin-2-yl)-ethanone (Precursor)

The precursor, 2-acetyl-6-methylpyridine, can be synthesized via the oxidation of 1-(6-methylpyridin-2-yl)ethan-1-ol[2].

Experimental Protocol:

-

To a solution of oxalyl chloride in dichloromethane at -75 °C, slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane and stir for 10 minutes[2].

-

Slowly add a solution of 1-(6-methylpyridin-2-yl)ethan-1-ol in dichloromethane to the reaction mixture and continue stirring for another 10 minutes at the same temperature[2].

-

Slowly add triethylamine to the mixture, then allow it to warm to room temperature and stir for 2 hours[2].

-

Quench the reaction with water, separate the organic phase, dry it over magnesium sulfate, and concentrate it under vacuum[2].

-

Purify the crude product by silica gel column chromatography to obtain 2-acetyl-6-methylpyridine[2].

Step 2: Reductive Amination to 1-(6-Methyl-pyridin-2-YL)-ethylamine

Reductive amination is a widely used method for converting ketones to amines[3]. A highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been reported using ammonium trifluoroacetate as the nitrogen source and a chiral ruthenium catalyst[4][5].

General Experimental Protocol (adapted from related procedures):

-

Dissolve 2-acetyl-6-methylpyridine in a suitable solvent such as dichloromethane or methanol.

-

Add an amine source, such as ammonium acetate or ammonium trifluoroacetate, to the solution.

-

Add a reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at 0 °C[6].

-

Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by TLC or LC-MS[6].

-

Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate[6].

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude free base of 1-(6-Methyl-pyridin-2-YL)-ethylamine.

Salt Formation

-

Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The purity and identity of the compound should be confirmed by analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Part 4: Applications and Research Interest

Foundation in Medicinal Chemistry

The pyridine-ethylamine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[3][7][8][9].

Potential Pharmacological Activities

While specific studies on this compound are limited, research on analogous compounds suggests several potential therapeutic applications:

-

Antitubercular Activity: Pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents[6].

-

Anticonvulsant Activity: A series of 2-substituted-6-methylpyridine derivatives have shown significant anticonvulsant activity in preclinical models[10].

-

Cytoprotective Activity: Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated pronounced cytoprotective activity in vitro[11].

-

Anti-fibrotic Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities[12].

Use in Chemical Synthesis

Beyond its potential biological activities, this compound can serve as a versatile building block in organic synthesis. The primary amine and the pyridine nitrogen can act as nucleophiles or ligands in the synthesis of more complex molecules and coordination compounds.

Part 5: Safety and Handling

The following safety information is based on data for structurally similar compounds and should be used as a guideline. A substance-specific safety data sheet should be consulted when available.

Hazard Identification

-

GHS Pictograms (Predicted):

-

GHS07: Harmful/Irritant

-

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

-

Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Fire and Explosion Hazard

-

Combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Part 6: References

-

Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from

-

Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367.

-

PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]

-

Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from

-

Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(5), 3546–3565.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Reductive Amination. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

National Institutes of Health. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Retrieved from [Link]

Sources

- 1. This compound - CAS:1187930-38-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. 1-(6-METHYL-PYRIDIN-2-YL)-ETHANONE | 6940-57-4 [chemicalbook.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Sci-Hub. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines / Organic Letters, 2021 [sci-hub.jp]

- 5. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride (CAS 1187930-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, a chiral pyridinyl-ethylamine derivative of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a state-of-the-art asymmetric synthesis protocol, and presents a classic methodology for racemic synthesis followed by chiral resolution. Furthermore, it covers in-depth analytical characterization techniques, safety and handling protocols, and provides detailed experimental procedures. This guide is intended to serve as a core resource for scientists engaged in the research and development of novel therapeutics and chemical entities incorporating this versatile building block.

Physicochemical Properties

| Property | Predicted Value / Information |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Expected to be soluble in water, methanol, and DMSO |

| pKa (of the amine) | Estimated to be in the range of 8.5 - 9.5 |

| Melting Point | Not determined. Dihydrochloride salts of similar amines are typically high-melting solids (>200 °C). |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. |

Synthesis Methodologies

The synthesis of 1-(6-Methyl-pyridin-2-YL)-ethylamine can be approached via two primary strategies: direct asymmetric synthesis to yield the desired enantiomer, or racemic synthesis followed by chiral resolution.

Pathway 1: Asymmetric Synthesis via Direct Reductive Amination

A highly efficient method for the direct asymmetric reductive amination of the precursor, 2-acetyl-6-methylpyridine, has been reported, yielding the chiral primary amine with excellent enantioselectivity.[1][2][3][4] This state-of-the-art approach is preferred for its atom economy and direct access to the enantiopure product.

The core of this transformation is the use of a chiral ruthenium catalyst which facilitates the stereoselective addition of the amine source to the ketone. Ammonium trifluoroacetate serves as the nitrogen source, and molecular hydrogen acts as the clean reducing agent.[1][4]

Caption: Asymmetric synthesis workflow.

This protocol is adapted from the methodology reported by Yamada, M., et al. (2021) for similar substrates.[1]

-

Catalyst Preparation: In a glovebox, add Ru(OAc)₂{(S)-binap} (0.5-1 mol%) to a high-pressure reactor.

-

Reaction Setup: Add 2-acetyl-6-methylpyridine (1.0 equivalent) and ammonium trifluoroacetate (1.5 equivalents) to the reactor.

-

Solvent Addition: Add degassed methanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Reaction Execution: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to 0.8 MPa with hydrogen.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification (Free Base): The resulting residue can be purified by silica gel column chromatography to yield the enantiomerically enriched free amine.

-

Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the dihydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Pathway 2: Racemic Synthesis and Chiral Resolution

An alternative, more traditional approach involves the synthesis of the racemic amine, followed by separation of the enantiomers using chiral chromatography. This method is valuable when the specific chiral catalyst for asymmetric synthesis is unavailable.

The racemic amine is synthesized from 2-acetyl-6-methylpyridine via a standard reductive amination protocol.[5] This involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction.

Caption: Racemic synthesis and chiral resolution workflow.

-

Reaction Setup: To a solution of 2-acetyl-6-methylpyridine (1.0 equivalent) in methanol, add ammonium acetate (5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Acetic acid can be added as a catalyst to accelerate this step.[5]

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by carefully adding water. Make the solution basic (pH > 10) with an aqueous solution of NaOH.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic amine can be purified by column chromatography.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating the enantiomers of the racemic amine. Polysaccharide-based CSPs are particularly effective for this class of compounds.[6]

-

System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® IA/IB/IC, is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

-

Additive: To improve peak shape and resolution for basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is typically added to the mobile phase.

-

Method Development: Start with an isocratic elution (e.g., 90:10 hexane:isopropanol + 0.1% diethylamine) at a flow rate of 1.0 mL/min. The ratio of hexane to alcohol can be adjusted to optimize the separation (increasing alcohol content generally reduces retention time).

-

Detection: Monitor the elution at a wavelength where the pyridine ring absorbs, typically around 260 nm.

-

Fraction Collection: Collect the separated enantiomeric peaks in separate fractions.

-

Salt Formation: Combine the fractions for each enantiomer, concentrate the solvent, and form the dihydrochloride salt as described in section 2.1.

Analytical Characterization

The structural confirmation of 1-(6-Methyl-pyridin-2-YL)-ethylamine and its dihydrochloride salt is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for the free amine form are provided below. Note that in the dihydrochloride salt form, protonation of the pyridine nitrogen and the ethylamine nitrogen will cause significant downfield shifts of adjacent protons and carbons. The NH₂ protons will appear as a broader signal and may exchange with D₂O.

Table of Predicted NMR Data (Free Amine in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H (position 4) | 7.50 - 7.60 | t | 1H | Ar-H |

| Pyridine-H (position 3 or 5) | 6.95 - 7.05 | d | 1H | Ar-H |

| Pyridine-H (position 3 or 5) | 6.85 - 6.95 | d | 1H | Ar-H |

| Methine-H (-CH-) | 4.00 - 4.15 | q | 1H | -CH(NH₂)CH₃ |

| Methyl-H (Pyridine) (-CH₃) | 2.45 - 2.55 | s | 3H | Ar-CH₃ |

| Amine-H (-NH₂) | 1.60 - 1.80 | br s | 2H | -NH₂ |

| Methyl-H (Ethyl) (-CH₃) | 1.35 - 1.45 | d | 3H | -CH(NH₂)CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyridine-C (position 2) | 162 - 164 | C-CH(NH₂) |

| Pyridine-C (position 6) | 157 - 159 | C-CH₃ |

| Pyridine-C (position 4) | 136 - 138 | Ar-CH |

| Pyridine-C (position 3 or 5) | 120 - 122 | Ar-CH |

| Pyridine-C (position 3 or 5) | 117 - 119 | Ar-CH |

| Methine-C (-CH-) | 52 - 54 | -CH(NH₂)CH₃ |

| Methyl-C (Ethyl) (-CH₃) | 24 - 26 | -CH(NH₂)CH₃ |

| Methyl-C (Pyridine) (-CH₃) | 23 - 25 | Ar-CH₃ |

Note: These are predicted values. Actual spectra should be acquired for confirmation. Data is based on similar structures.[7][8][9][10]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z 137.107

-

Molecular Formula (Free Base): C₈H₁₂N₂

-

Exact Mass: 136.100

Safety and Handling

As a pyridine derivative, this compound should be handled with appropriate care in a laboratory setting. Safety data for the specific compound is limited, so precautions should be based on related structures like 2-amino-6-methylpyridine.[11][12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The compound is likely hygroscopic.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

-

References

-

Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. [Link]

-

Sci-Hub. (n.d.). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]

-

Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2‑Acetyl-6-Substituted Pyridines [Data set]. figshare. [Link]

-

Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2‑Acetyl-6-Substituted Pyridines. ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

NileRed. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

PatentsKart. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PubMed Central. [Link]

-

MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5069. [Link]

-

ResearchGate. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

PubMed. (1995). Chiral separation using molecularly imprinted heteroaromatic polymers. Journal of Molecular Recognition, 8(1-2), 123-127. [Link]

- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

PubMed. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(9), 1613-1623. [Link]

-

LookChem. (n.d.). 4-Hydroxycoumarin Suppliers. Retrieved from [Link]

-

ResearchGate. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

ResearchGate. (2023). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

Sources

- 1. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines / Organic Letters, 2021 [sci-hub.box]

- 3. figshare.com [figshare.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis of 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride

This guide provides a comprehensive technical overview for the synthesis of 1-(6-methyl-pyridin-2-YL)-ethylamine dihydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is approached with a focus on robust and scalable methodologies, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction and Strategic Overview

1-(6-Methyl-pyridin-2-YL)-ethylamine and its salts are key intermediates in the synthesis of various biologically active molecules. The strategic disconnection of the target molecule points to 2-acetyl-6-methylpyridine as the most logical and readily accessible precursor. The core transformation involves the formation of the ethylamine side chain, which can be efficiently achieved through reductive amination of the ketone functionality. This guide will detail a reliable two-step synthesis commencing from 2-acetyl-6-methylpyridine, proceeding through the formation of the free amine, and culminating in the isolation of the desired dihydrochloride salt.

The chosen synthetic pathway is outlined below:

Caption: Overall synthetic strategy.

Synthesis of the Precursor: 2-Acetyl-6-methylpyridine

The starting material, 2-acetyl-6-methylpyridine, is a commercially available compound. However, for contexts requiring its synthesis, a common and effective method involves the oxidation of 2-(1-hydroxyethyl)-6-methylpyridine, which can be obtained from the reaction of 2-cyano-6-methylpyridine with a methyl Grignard reagent. A more direct laboratory-scale preparation can be achieved from 2,6-lutidine.

Core Synthesis: Reductive Amination of 2-Acetyl-6-methylpyridine

The conversion of the ketone in 2-acetyl-6-methylpyridine to the primary amine is the pivotal step in this synthesis. Reductive amination offers a direct and high-yielding approach. Among the various methods for reductive amination, the use of a hydride reducing agent in the presence of an ammonia source is particularly effective. This "one-pot" procedure avoids the isolation of the intermediate imine, streamlining the process.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine from the condensation of 2-acetyl-6-methylpyridine with ammonia (generated in situ from an ammonium salt). The imine is then reduced in situ by a hydride-donating reagent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation due to its chemoselectivity; it readily reduces the protonated imine (iminium ion) but is significantly less reactive towards the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Caption: Reductive amination workflow.

Detailed Experimental Protocol

Materials:

-

2-Acetyl-6-methylpyridine

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-acetyl-6-methylpyridine (1.0 eq) in methanol.

-

Addition of Ammonia Source: To the stirred solution, add ammonium acetate (10.0 eq).

-

Addition of Reducing Agent: After the ammonium acetate has dissolved, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(6-methyl-pyridin-2-YL)-ethylamine as an oil.

-

Purification and Salt Formation

The crude free amine can be purified by vacuum distillation. However, for many applications, direct conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.

Dihydrochloride Salt Formation Protocol

-

Dissolution: Dissolve the crude 1-(6-methyl-pyridin-2-YL)-ethylamine in anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether or using a commercially available solution) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate as a white solid.

-

Isolation and Purification:

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dry the purified solid under vacuum.

-

Caption: Purification and salt formation workflow.

Characterization

The final product should be characterized to confirm its identity and purity. The following data are typical for this compound.

| Parameter | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| ¹H NMR (D₂O) | Anticipated signals: Aromatic protons (pyridine ring), methine proton (CH), methyl protons (CH₃ on ethyl), and methyl protons (CH₃ on pyridine). |

| ¹³C NMR (D₂O) | Anticipated signals: Aromatic carbons (pyridine ring), methine carbon (CH), and methyl carbons (CH₃). |

| FT-IR (KBr) | Anticipated peaks: N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyridine ring). |

Safety Considerations

-

2-Acetyl-6-methylpyridine: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Sodium cyanoborohydride: Highly toxic. Handle with extreme care in a fume hood. Quench excess reagent with bleach before disposal.

-

Hydrochloric acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound via reductive amination of 2-acetyl-6-methylpyridine is a reliable and efficient method. The use of sodium cyanoborohydride provides excellent chemoselectivity, and the subsequent conversion to the dihydrochloride salt facilitates purification and handling. This guide provides a robust framework for the successful synthesis of this important pharmaceutical intermediate.

References

-

Reductive Amination: For a general overview of reductive amination reactions, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Synthesis of 2-Acetylpyridines: A relevant synthesis of a substituted 2-acetylpyridine is described in: Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New syntheses of substituted pyridines via bromine–magnesium exchange. Tetrahedron, 56(11), 1349-1360. [Link]

-

General Organic Chemistry Principles: For foundational knowledge in organic synthesis, refer to: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Spectroscopic data of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride

Foreword: The Imperative of Spectroscopic Characterization

In the realm of drug discovery and chemical synthesis, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For a compound such as this compound, a versatile building block in medicinal chemistry, a thorough understanding of its spectroscopic signature is not merely academic—it is a prerequisite for quality control, reaction monitoring, and mechanistic investigation.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. While direct, published spectra for this specific salt are not always aggregated in a single public repository, we can, with high confidence, predict and interpret its spectral characteristics. This document is structured to provide not just the data, but the underlying scientific rationale—the "why" behind the peaks and signals. It is designed for the practicing researcher who requires a deep, functional understanding of how to verify the identity, purity, and structure of this important chemical entity.

Molecular Structure and Its Spectroscopic Implications

The structure of 1-(6-Methyl-pyridin-2-YL)-ethylamine combines an aromatic pyridine ring with a chiral ethylamine side chain. The dihydrochloride salt form implies that both the pyridine nitrogen and the primary amine nitrogen are protonated, forming pyridinium and ammonium ions, respectively. This protonation is a critical feature that profoundly influences the entire spectroscopic profile, particularly in NMR and IR spectroscopy.

Key Structural Features:

-

Aromatic System: A 2,6-disubstituted pyridine ring.

-

Chiral Center: The α-carbon of the ethylamine side chain, bearing a methyl group.

-

Basic Centers: The pyridine ring nitrogen and the primary amine nitrogen, both protonated.

-

Counter-ions: Two chloride anions.

We will now dissect the expected signature of this molecule in four key analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed map of the proton environments within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH), the side-chain methyl (CH₃), the pyridine methyl (CH₃), and the amine protons. The protonation of the nitrogens will induce a significant downfield shift (deshielding) for adjacent protons.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles of NMR spectroscopy and data from analogous structures like 2-methylpyridine and protonated amines.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine-H (H4) | 8.0 - 8.2 | Triplet (t) | J ≈ 7.8 | Located between two other ring protons. Deshielded by the pyridinium nitrogen. |

| Pyridine-H (H3, H5) | 7.6 - 7.8 | Doublet (d) | J ≈ 7.8 | Adjacent to the single H4 proton. Deshielded by the pyridinium nitrogen. |

| Methine (CH) | 4.8 - 5.0 | Quartet (q) | J ≈ 6.8 | Adjacent to the three protons of the side-chain methyl group. Significantly deshielded by the adjacent protonated amine. |

| Pyridine-CH₃ | 2.8 - 3.0 | Singlet (s) | N/A | Methyl group attached to the aromatic ring. Deshielded by the pyridinium nitrogen. |

| Side-chain CH₃ | 1.8 - 2.0 | Doublet (d) | J ≈ 6.8 | Coupled to the single methine proton. |

| Ammonium (NH₃⁺) | 9.0 - 9.5 | Broad Singlet (br s) | N/A | Protons on a positively charged nitrogen. Exchangeable with D₂O. Position is concentration and solvent dependent. |

| Pyridinium (NH⁺) | >12.0 | Broad Singlet (br s) | N/A | Acidic proton on the pyridinium ring. Exchangeable with D₂O. May be very broad. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH protons, while D₂O will exchange them, causing their signals to disappear.

-

Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting parameters. 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative ratios of the protons.

Workflow for NMR Analysis

Caption: Workflow for acquiring and processing an NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides insight into the carbon skeleton of the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans than ¹H NMR. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Pyridine C2, C6 | 155 - 160 | Carbons directly bonded to the pyridinium nitrogen are significantly deshielded. |

| Pyridine C4 | 140 - 145 | Aromatic CH carbon, deshielded by the ring current and positive charge. |

| Pyridine C3, C5 | 125 - 130 | Aromatic CH carbons. |

| Methine (CH) | 50 - 55 | Aliphatic carbon bonded to a protonated nitrogen. |

| Pyridine-CH₃ | 20 - 25 | Standard aliphatic methyl group attached to an aromatic ring. |

| Side-chain CH₃ | 15 - 20 | Standard aliphatic methyl group. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same tuned and shimmed sample from the ¹H NMR experiment.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a significantly larger number of scans (e.g., 1024 to 4096) and a relaxation delay of 2-5 seconds are necessary.

-

Processing: The processing steps are similar to those for ¹H NMR: Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The dihydrochloride salt structure will have prominent features in the N-H stretching region.

Predicted FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 2800 | N-H Stretch | Ammonium (NH₃⁺) & Pyridinium (NH⁺) | A very broad and strong absorption band is characteristic of ammonium salts. |

| 3050 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | From the methyl and methine groups. |

| 1620 - 1580 | C=N & C=C Stretch | Pyridinium Ring | Ring stretching vibrations, often strong for aromatic systems. |

| 1500 - 1400 | N-H Bend | Ammonium (NH₃⁺) | Characteristic bending vibration for primary ammonium salts. |

| 1200 - 1000 | C-N Stretch | C-N Bonds | Stretching vibrations for both the side-chain and ring C-N bonds. |

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for FTIR Analysis

Caption: Workflow for acquiring an Electrospray Ionization Mass Spectrum.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined application of NMR, IR, and MS techniques. The key signatures to look for are:

-

¹H NMR: Characteristic aromatic signals for a 2,6-disubstituted pyridine, along with a quartet-doublet pattern for the ethylamine side chain, and broad, downfield signals for the two NH protons.

-

¹³C NMR: Eight distinct carbon signals corresponding to the molecular structure.

-

IR: A very broad N-H stretching band centered around 3000 cm⁻¹, confirming the ammonium/pyridinium salt nature of the compound.

-

MS (ESI+): A prominent [M+H]⁺ peak at m/z 151.2, corresponding to the protonated free base.

This guide provides the expected data and the robust protocols necessary to obtain it, empowering researchers to confidently verify the identity and integrity of this valuable chemical compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link] [1][2][3][4]5. Chemical Abstracts Service (CAS). CAS Registry. (for chemical identity verification).

Sources

A Methodological Guide to Characterizing the Solubility Profile of 1-(6-Methyl-pyridin-2-YL)-ethylamine Dihydrochloride

Abstract

Solubility is a cornerstone physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity. For ionizable compounds, such as the dihydrochloride salt of the basic amine 1-(6-Methyl-pyridin-2-YL)-ethylamine, the solubility profile is a complex interplay of pH, solid-state form, and the intrinsic properties of the molecule. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic determination and interpretation of the aqueous solubility profile of this compound. Moving beyond a simple recitation of protocols, this document elucidates the theoretical underpinnings and causal logic behind key experimental choices, from the crucial distinction between kinetic and thermodynamic solubility to the design of a robust pH-solubility profile study. We present detailed, self-validating protocols for industry-standard assays, supported by visual workflows and data presentation templates, to empower research teams to generate high-quality, decision-enabling solubility data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to a marketable therapeutic, a candidate molecule must overcome numerous hurdles. A primary and often decisive factor is its aqueous solubility.[1] Poor solubility can lead to low and erratic absorption, insufficient bioavailability for oral administration, and challenges in developing parenteral formulations.[2] Therefore, a thorough characterization of a compound's solubility is not merely a data-gathering exercise; it is a fundamental component of risk assessment and strategic development.[3]

The subject of this guide, 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, presents a classic case for solubility investigation. As an organic molecule containing two basic nitrogen atoms (one on the pyridine ring and one on the ethylamine side-chain), it is readily formulated as a dihydrochloride salt to enhance its aqueous solubility.[4][5] However, the very nature of it being a salt of a weak base means its solubility will be exquisitely dependent on the pH of the surrounding medium, a critical consideration for predicting its behavior in the variable pH environments of the gastrointestinal tract.[6] This guide will use this compound as a practical exemplar to detail the necessary steps to build a complete and predictive solubility profile.

Theoretical Framework: The Physicochemistry of an Amine Salt in Solution

A robust experimental plan is built upon a solid theoretical foundation. Understanding the behavior of this compound in solution is key to designing meaningful experiments.

Ionization, pKa, and pH-Dependent Solubility

The solubility of an ionizable compound is governed by the equilibrium between its solid phase and its various dissolved species (ionized and unionized).[6] The dihydrochloride salt will readily dissolve and dissociate in water. The protonated amine groups will then exist in equilibrium with their corresponding neutral (free base) forms, governed by their respective acid dissociation constants (pKa).

The relationship between pH, pKa, and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation.[7] For a basic amine, as the pH of the solution increases above its pKa, the proportion of the less soluble, neutral free base form increases, often leading to a sharp decrease in solubility.[7][8] Since our target compound has two basic centers, its pH-solubility profile will be a composite curve reflecting both pKa values. The point of minimum solubility often occurs at a pH where the molecule has no net electrical charge, known as the isoelectric point (pI).[9]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In modern drug discovery, two types of solubility are commonly measured, and confusing them can lead to costly development errors.[10]

-

Kinetic Solubility: This is typically a high-throughput measurement where a compound, pre-dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[11][12] The resulting value is the concentration at which precipitation first occurs.[13] This method is fast and requires minimal compound, making it suitable for early screening.[3] However, it often yields supersaturated solutions, leading to an overestimation of the true solubility because the molecule may not have had sufficient time to arrange into its most stable, crystalline lattice.[13][14]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form after a prolonged incubation period.[10] The "gold standard" for its determination is the shake-flask method.[15][16] While more time- and resource-intensive, this value is essential for lead optimization, formulation development, and regulatory submissions as it represents the most stable and relevant state.[3][11]

Relying solely on optimistic kinetic solubility data can mask underlying liabilities, leading to the advancement of compounds that will later fail due to insurmountable bioavailability challenges.[14]

Experimental Design for Comprehensive Solubility Profiling

A multi-faceted experimental approach is required to generate a complete solubility profile. The following sections detail the core assays.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for determining the true solubility of the compound in a given medium and is recommended by regulatory agencies like the ICH.[16][17][18] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over a sufficient period to ensure the solution is truly saturated.

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess should be visually apparent throughout the experiment to ensure equilibrium with the solid state is maintained.[16]

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C for standard measurements or 37°C for physiological relevance).[17] Agitate for a defined period, generally 24 to 48 hours, to ensure equilibrium is reached.[15][19] Preliminary experiments can be run to confirm that solubility does not increase between, for example, 24 and 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solids sediment. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the vials followed by sampling from the supernatant, or by filtering the sample through a low-binding filter (e.g., 0.22 µm PVDF).

-

pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[16]

-

Quantitation: Dilute the clear filtrate with an appropriate mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).[20]

-

Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Why long incubation? To allow sufficient time for the dissolution process to reach a true equilibrium, overcoming any kinetic barriers.[15]

-

Why temperature control? Solubility is temperature-dependent; consistent temperature ensures reproducibility.[10]

-

Why final pH check? For a salt of a weak base, dissolving a large amount of the compound can alter the buffer's pH, affecting the very solubility being measured. This check validates the experimental conditions.[16]

Diagram 1: Thermodynamic Solubility Workflow A visual representation of the Shake-Flask method.

pH-Solubility Profiling

This experiment maps the compound's thermodynamic solubility across a range of pH values. For pharmaceutical development, this is critical for predicting oral absorption and guiding formulation. According to ICH M9 guidelines, the profile should cover the physiological range of pH 1.2 to 6.8.[18][21]

The protocol is identical to the Shake-Flask method described in 3.1, but it is repeated using a series of buffers spanning the desired pH range. A typical set would include:

-

pH 1.2 (simulated gastric fluid)

-

pH 2.0, 3.0, 4.0

-

pH 4.5 (acetate buffer)

-

pH 5.0, 6.0

-

pH 6.8 (phosphate buffer, simulated intestinal fluid)

-

pH 7.4 (physiological buffer)

-

Higher pH values (e.g., 8.0, 9.0) to observe precipitation of the free base.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oit.edu [oit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoelectric point - Wikipedia [en.wikipedia.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. database.ich.org [database.ich.org]

Biological activity of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

An In-depth Technical Guide to the Biological Activity of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Abstract

This compound is a pyridine derivative of significant interest within the domains of medicinal chemistry and pharmacology. While comprehensive biological data on this specific molecule remains emergent, its structural architecture, featuring a 6-methyl-pyridine core linked to an ethylamine side chain, positions it as a compelling candidate for multiple biological activities. This technical guide synthesizes information from structurally analogous compounds to forecast its potential mechanisms of action, guide experimental design, and highlight its utility as a versatile chemical scaffold. Drawing parallels with potent bioactive molecules, we will explore its potential as a modulator of neurological pathways, particularly the metabotropic glutamate receptor 5 (mGluR5), and as an antimicrobial agent, with a focus on antitubercular applications. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to investigate and harness the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is a salt form of the parent amine, enhancing its stability and solubility in aqueous media, which is advantageous for experimental assays.

| Property | Value | Source |

| IUPAC Name | 1-(6-methylpyridin-2-yl)ethan-1-amine dihydrochloride | N/A |

| Synonyms | 2-(6-Methylpyridin-2-yl)ethanamine | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | Derived |

| Molecular Weight | 209.12 g/mol | Derived |

| Core Structure | 6-Methyl-Pyridine | [2][3] |

| Key Functional Group | Ethylamine | [4][5] |

Note: Properties are for the dihydrochloride salt unless otherwise specified. Data for the free base is used where salt-specific data is unavailable.

Predicted Biological Activity: A Structure-Based Analysis

The biological profile of this compound can be inferred from two principal lines of evidence derived from its structural analogs: neurological activity via mGluR5 antagonism and antimicrobial activity.

Neurological Activity: Potential as an mGluR5 Antagonist

The most compelling predicted activity stems from its structural similarity to 6-methyl-2-(phenylethynyl)pyridine (MPEP) , a well-characterized, selective, and systemically active non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[3][6]

-

Mechanism of Action: mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its over-activation is implicated in numerous CNS disorders. MPEP acts as a negative allosteric modulator of this receptor.[6] The 6-methyl-pyridine core is a critical pharmacophore for this activity. It is hypothesized that 1-(6-Methyl-pyridin-2-YL)-ethylamine engages the same allosteric binding pocket on the mGluR5 receptor.

-

Therapeutic Implications: The antagonism of mGluR5 has demonstrated potential in preclinical models for:

-

Addiction and Substance Abuse: MPEP has been shown to reduce ethanol consumption in animal models through a mechanism dependent on protein kinase C epsilon (PKCε).[3]

-

Anxiety and Epilepsy: By dampening excessive glutamatergic signaling, mGluR5 antagonists show anxiolytic and anticonvulsant effects.[6]

-

Chronic Pain: MPEP produces significant reversal of mechanical hyperalgesia in models of inflammatory pain.[6]

-

Neurodegenerative Diseases: Modulation of mGluR5 is being investigated as a therapeutic strategy for conditions like Parkinson's and Alzheimer's disease.[6]

-

The following diagram illustrates the proposed signaling pathway influenced by mGluR5 antagonists.

Caption: Predicted mechanism of action via mGluR5 antagonism.

Antimicrobial Activity: Potential as an MmpL3 Inhibitor

The pyridine-2-methylamine scaffold is a key structural feature in a class of potent antitubercular agents that target Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter responsible for exporting mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall.

-

Mechanism of Action: The nitrogen atom in the pyridine ring and the amine group are crucial for binding to the active pocket of MmpL3.[7] Derivatives with this core structure have shown excellent activity against drug-sensitive and drug-resistant strains of M. tuberculosis.[7] It is plausible that 1-(6-Methyl-pyridin-2-YL)-ethylamine could serve as a foundational structure for novel MmpL3 inhibitors.

-

Therapeutic Implications: The development of new antitubercular drugs with novel mechanisms is a global health priority due to the rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds targeting MmpL3 are a promising avenue for new therapies.[7]

Experimental Protocols for Biological Validation

The following section provides high-level protocols for validating the predicted biological activities. These are intended as a starting point and should be optimized for specific laboratory conditions.

Protocol: In Vitro mGluR5 Antagonism Assay

This protocol assesses the ability of the compound to inhibit mGluR5 signaling in a cell-based assay.

Objective: To determine the IC₅₀ value of this compound at the mGluR5 receptor.

Methodology: Calcium Flux Assay using a FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Workflow:

-

Cell Culture: Culture HEK293 cells stably expressing human mGluR5 in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM). Include MPEP as a positive control.

-

Compound Addition: Add the diluted compound or control to the cell plate and incubate for 15-30 minutes.

-

Agonist Stimulation & Measurement: Place the plate in the FLIPR instrument. Add an EC₈₀ concentration of a known mGluR5 agonist (e.g., Quisqualate) to all wells simultaneously. Measure the resulting fluorescence signal (calcium flux) over time.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro mGluR5 antagonism assay.

Protocol: Antitubercular Activity Screening

This protocol determines the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Objective: To determine the MIC of this compound against M. tuberculosis H37Rv.

Methodology: Microplate Alamar Blue Assay (MABA).

Step-by-Step Workflow:

-

Bacterial Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase.

-

Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well plate using 7H9 broth, typically from 64 µg/mL to 0.125 µg/mL. Include Isoniazid as a positive control and a no-drug well as a negative control.

-

Inoculation: Adjust the bacterial culture to a McFarland standard of 1.0 and dilute 1:50. Add 100 µL of the diluted inoculum to each well of the plate.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Assay Development: Add Alamar Blue reagent to each well. Re-incubate for 24 hours.

-

Result Interpretation: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[7]

Safety and Toxicology

While no specific toxicology data exists for this compound, data from closely related compounds like 2-Amino-6-methylpyridine suggest that it should be handled with care.

-

Hazard Classification (Predicted):

Handling Precautions:

-

Use only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust and prevent contact with skin and eyes.

Conclusion and Future Directions

This compound is a promising chemical entity whose biological activity can be rationally predicted based on its structural components. The strong evidence for mGluR5 antagonism and potential antitubercular activity in its analogs makes it a high-priority candidate for further investigation. Future research should focus on the empirical validation of these activities through the experimental protocols outlined herein. Subsequent studies could involve structure-activity relationship (SAR) exploration to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies to establish its potential as a lead compound in drug discovery programs targeting neurological disorders or infectious diseases. Its utility as a building block for creating more complex molecules also remains a valuable application in pharmaceutical development.[4][5]

References

-

Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10444-10461. Available at: [Link]

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Indian Patent Office. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2017). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Journal of Al-Nahrain University, 20(3), 22-29. Available at: [Link]

- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Aksenov, N. A., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceutical Chemistry Journal, 56, 1-7. Available at: [Link]

-

Kagabu, S., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-988. Available at: [Link]

-

Abu-schmeiss, T. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15928. Available at: [Link]

-

2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl) - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Blednov, Y. A., & Harris, R. A. (2005). The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism. Molecular Pharmacology, 67(2), 349-355. Available at: [Link]

-

Methylphenylethynylpyridine (MPEP) Novartis. (2001). Drugs of the Future, 26(3), 244. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Uncharted Territory: The Enigmatic Mechanism of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

To our valued researchers, scientists, and drug development professionals,

In the landscape of pharmaceutical research and development, the elucidation of a compound's mechanism of action is a cornerstone of its potential therapeutic application. It is with a commitment to scientific integrity and evidence-based knowledge that we address the topic of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride. After a comprehensive review of publicly available scientific literature, patent databases, and chemical registries, we must report that the mechanism of action for this specific compound has not been documented.

Our extensive search for pharmacological data, including biological targets, in vitro assays, or in vivo studies related to this compound, did not yield any specific results. Consequently, the creation of an in-depth technical guide or whitepaper on its core mechanism of action is not possible at this time. To do so would require speculation, which stands in direct opposition to the principles of scientific accuracy and reproducibility that guide our work.

While the broader class of pyridine-containing molecules has a rich and diverse history in medicinal chemistry, it is crucial to underscore that small structural modifications can lead to vastly different pharmacological profiles. For instance, various pyridine derivatives have been investigated for a range of activities, from antitubercular agents targeting enzymes like Mycobacterial membrane protein Large 3 (MmpL3) to antagonists of metabotropic glutamate receptors. However, these findings are specific to the respective molecular structures and cannot be extrapolated to this compound without direct experimental evidence.

The pursuit of novel therapeutics often involves the synthesis and screening of vast chemical libraries. It is possible that this compound is a novel chemical entity that has not yet been subjected to biological evaluation, or that such data remains proprietary and unpublished.

We remain dedicated to providing the scientific community with accurate and actionable information. Should research on the biological activity and mechanism of action of this compound become available in peer-reviewed literature, we will eagerly revisit this topic to provide the in-depth analysis it warrants. Until then, we encourage the research community to continue its vital work in exploring the vast chemical space for new therapeutic discoveries.

Whitepaper: A Technical Guide to the Discovery of Novel Pyridine-2-Methylamine Derivatives

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and aqueous solubility make it an attractive starting point for drug discovery campaigns.[2][3][4] This guide focuses on a specific, high-value subclass: pyridine-2-methylamine derivatives. We will explore the strategic rationale behind their design, detail robust synthetic and analytical methodologies, and outline a framework for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a strategic overview and actionable, field-proven protocols.

The Strategic Imperative: Why Pyridine-2-Methylamine?

The pyridine-2-methylamine core is more than just a heterocyclic scaffold; it is a versatile chelating agent and a bioisosteric mimic for other key functional groups, providing a unique combination of structural rigidity and synthetic tractability. The nitrogen atom of the pyridine ring and the nitrogen of the methylamine side chain can act in concert to form bidentate complexes with metal ions, a crucial feature for metalloenzyme inhibitors. Furthermore, the pyridine ring itself is an excellent bioisostere for a phenyl group, offering improved solubility and a handle for modulating pharmacokinetic properties.[2]

Our focus on this scaffold is driven by its demonstrated success in targeting a wide array of biological targets, including:

-

Kinases: Many kinase inhibitors utilize a pyridine core to form critical hydrogen bonds within the ATP-binding pocket. Derivatives have shown potent activity against targets like c-Met, VEGFR-2, FLT3, and Aurora kinases.[5][6][7][8]

-

G-Protein Coupled Receptors (GPCRs): Novel derivatives have been developed as potent and selective agonists for receptors such as the 5-HT1A receptor, with potential applications in treating depression.[9]

-

Bacterial Enzymes: The scaffold has been successfully employed to design inhibitors of essential bacterial enzymes like MmpL3, a key target in Mycobacterium tuberculosis, demonstrating its potential as a source of novel antitubercular agents.[10][11]

Core Design Philosophy: Rationality and Bioisosterism

The discovery process for novel derivatives is a departure from random high-throughput screening. It is a hypothesis-driven endeavor grounded in rational design.

-

Structure-Based Design: When a high-resolution crystal structure of the target protein is available, we can design ligands that form specific, high-affinity interactions. For instance, in designing MmpL3 inhibitors, molecular docking studies revealed that the pyridine-2-methylamine core could maintain crucial π-π stacking interactions with a tyrosine residue (Y646) in the active site, guiding the synthesis of more potent analogues.[10]

-

Bioisosteric Replacement: This strategy involves substituting a functional group in a known active molecule with another group that retains similar physical and chemical properties, with the goal of improving affinity, selectivity, or pharmacokinetic profiles.[2][12] The pyridine ring is often used to replace a benzene ring to introduce a hydrogen bond acceptor, thereby improving solubility and potentially altering target engagement.[2] This principle has been successfully applied to modify known kinase inhibitors like Cabozantinib, leading to new derivatives with enhanced anti-tumor activity.[2]

The logical flow from initial concept to a lead candidate is a critical, iterative process.

Caption: Iterative drug discovery workflow.

Synthetic Methodologies: From Blueprint to Molecule

The synthesis of pyridine-2-methylamine derivatives relies on established yet adaptable chemical transformations. The choice of a specific route depends on the availability of starting materials, desired substitution patterns, and scalability.[13]

A prevalent and robust strategy involves the nucleophilic substitution of a 2-halopyridine with an appropriate amine.[13] However, modern drug discovery demands more sophisticated approaches to generate chemical diversity.

Foundational Synthetic Routes

-